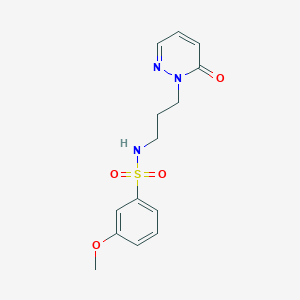
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 386.43 g/mol
- CAS Number : 1040668-71-0
- SMILES Representation : COc1ccc(CCC(=O)NCCCn2nc(-c3ccccc3)ccc2=O)cc1
These properties are significant as they influence the compound's solubility, stability, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzenesulfonamides, including derivatives of pyridazinones. For instance, a study demonstrated that various benzenesulfonamide derivatives exhibited significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) . The mechanisms involved include:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : These studies indicated that certain derivatives bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A related study synthesized a series of benzenesulfonamide-linked oxadiazole hybrids that showed promising inhibitory effects against human CA isoforms . The most potent compounds demonstrated IC50 values significantly lower than standard drugs like acetazolamide, suggesting potential therapeutic applications in conditions where CA activity is implicated.
Anti-inflammatory Properties
The pyridazinone core structure has been associated with anti-inflammatory activities. Research indicates that derivatives exhibit low ulcerogenic effects while effectively modulating inflammatory pathways . This suggests that this compound could be explored further for its anti-inflammatory potential.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of benzenesulfonamide derivatives against various cancer cell lines. Compounds were tested using MTT assays, revealing several candidates with IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cells . The results indicated a strong correlation between structural modifications and enhanced biological activity.
Study 2: Inhibition of Carbonic Anhydrase
In another investigation, a new class of benzenesulfonamide derivatives was synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms . The most effective compound exhibited an IC50 value of 15.4 nM against hCA XIII, showcasing its potential as a selective inhibitor.
特性
IUPAC Name |
3-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-5-2-6-13(11-12)22(19,20)16-9-4-10-17-14(18)7-3-8-15-17/h2-3,5-8,11,16H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNWPSSXHOGVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














